(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol
CAS No.:
Cat. No.: VC18257677
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClO |
|---|---|
| Molecular Weight | 182.64 g/mol |
| IUPAC Name | (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol |
| Standard InChI | InChI=1S/C10H11ClO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
| Standard InChI Key | QQCDRYYOYAQSCH-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)C(=CC(=C2)Cl)CO |
Introduction
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound characterized by a bicyclic structure consisting of a fused benzene and cyclopentene ring, known as an indene framework. This compound features a chlorine atom at the 6-position and a hydroxymethyl group at the 4-position of the indene ring. The presence of these functional groups imparts unique chemical properties and biological activities, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Solubility and Reactivity
The solubility characteristics of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol are influenced by both the indene structure and the presence of polar functional groups. The compound exhibits reactivity typical of both alcohols and alkyl halides due to its functional groups.
Synthesis
The synthesis of (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol typically involves two main steps:
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Chlorination: This step involves introducing a chlorine atom into the indene ring. Chlorination reactions often require controlled conditions, such as low temperatures, to prevent over-reaction.
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Hydroxymethylation: This step involves adding a hydroxymethyl group to the indene ring. Hydroxymethylation may be performed under reflux conditions to facilitate the reaction.
Optimization of these steps can be achieved using advanced techniques such as continuous flow reactors and advanced purification methods to enhance yield and purity.
Biological Activity
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol exhibits notable biological activity, including potential anti-inflammatory properties and effects on cellular mechanisms. Compounds derived from this structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it may stabilize mast cells, which is beneficial in treating allergic reactions.
Applications in Scientific Research
This compound has several applications in scientific research, particularly in medicinal chemistry and organic synthesis. Its interactions with biological systems, such as enzymes and receptors, are crucial for designing targeted therapies that leverage its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with (6-chloro-2,3-dihydro-1H-inden-4-yl)methanol, including:
| Compound Name | Key Feature |
|---|---|
| (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol | Fluorine atom instead of chlorine |
| (6-bromo-2,3-dihydro-1H-inden-4-yl)methanol | Bromine atom instead of chlorine |
| (6-methyl-2,3-dihydro-1H-inden-4-yl)methanol | Methyl group instead of chlorine |
Each of these compounds has distinct chemical and biological properties based on the substituent at the 6-position of the indene ring.
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